3-Fluoro-2-iodo-N-isopropylbenzamide
Description
3-Fluoro-2-iodo-N-isopropylbenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with fluorine (at position 3), iodine (at position 2), and an isopropyl group attached to the nitrogen atom.
Key structural attributes:
- Halogen substituents: Fluorine and iodine introduce distinct electronic and steric effects. Fluorine’s electronegativity enhances polarity and metabolic stability, while iodine’s larger atomic radius may influence binding interactions in biological systems.
Properties
IUPAC Name |
3-fluoro-2-iodo-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FINO/c1-6(2)13-10(14)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBQUQJPZJMOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C(=CC=C1)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodo-N-isopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoic acid and 2-iodoaniline.
Formation of Benzamide: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-iodoaniline to form 3-fluoro-2-iodobenzamide.
N-Isopropylation: The final step involves the N-isopropylation of 3-fluoro-2-iodobenzamide using isopropylamine under suitable reaction conditions, such as the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of 3-Fluoro-2-iodo-N-isopropylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The benzamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products like 3-fluoro-2-azido-N-isopropylbenzamide or 3-fluoro-2-cyano-N-isopropylbenzamide can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Coupling Products: Coupling reactions can yield various biaryl or alkyne-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Catalysis: It can be used in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Probes: It can be used as a probe in biological studies to understand various biochemical pathways.
Industry:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Agrochemicals: It can be explored for its potential use in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-N-isopropylbenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The N-isopropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-Fluoro-2-iodo-N-isopropylbenzamide with structurally related benzamide derivatives, emphasizing substituent variations and their implications:
Key Observations:
Halogen Diversity :
- The combination of fluorine and iodine in the target compound contrasts with chlorine in analogs like 3-chloro-N-(2-isopropylphenyl)benzamide . Iodine’s polarizability may enhance van der Waals interactions in receptor binding compared to lighter halogens.
- Chlorinated analogs (e.g., cyprofuram) are often used as fungicides, suggesting halogen choice directly impacts biological activity .
Amide Substituents :
- The isopropyl group in the target compound differs from methoxypropyl (methoprotryne) or tetrahydrofuran (cyprofuram) substituents in pesticides. Branched alkyl groups may reduce metabolic degradation compared to linear or oxygenated chains.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~322 vs. 273.76 for the chloro analog) could limit bioavailability but improve binding affinity in hydrophobic environments.
Functional Comparisons
- Agrochemical Potential: Fluorinated benzamides (e.g., flutolanil, N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) are widely used as fungicides . The iodine substituent in the target compound may broaden its spectrum of activity against iodine-sensitive pathogens.
- Medicinal Chemistry: Benzamides with halogen substituents (e.g., 4-fluoro analogs in ) are explored as kinase inhibitors or antimicrobial agents. The iodine atom in the target compound could serve as a radiolabeling site for diagnostic imaging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
